偏苯二甲酸钾

概述

描述

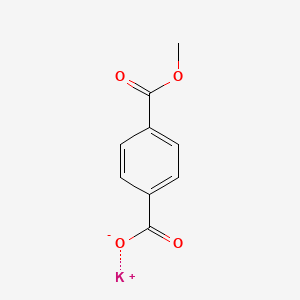

Potassium monomethyl terephthalate, also known as Terephthalic Acid Monomethyl Ester Potassium Salt, is a chemical compound with the molecular formula C9H7KO4 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of Potassium monomethyl terephthalate consists of 9 carbon atoms, 7 hydrogen atoms, 1 potassium atom, and 4 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Potassium monomethyl terephthalate is a solid at 20°C . It has a molecular weight of 218.25 g/mol . .科学研究应用

在钾离子电池中的应用

偏苯二甲酸钾因其在钾离子电池中的潜在应用而受到研究。研究表明,像偏苯二甲酸钾这样的低分子量有机物可以作为钾离子电池中高效的有机负极。这些分子表现出清晰且可逆的放电和充电平台,这归因于有机对芳香二羧酸盐的氧化还原行为。此特性导致钾离子电池具有令人满意的可逆比容量 (Deng 等人,2017 年)。

在锂离子电池中的作用

偏苯二甲酸钾也被发现对锂离子电池有效。由于 K+ 离子的半径较大,偏苯二甲酸钾比偏苯二甲酸锂表现出更稳定的晶格结构,从而在锂离子电池中具有优异的循环和倍率性能。偏苯二甲酸钾中的 K+ 离子在电化学上保持惰性,这增强了其对非极性电解质的溶解抗性 (Deng 等人,2016 年)。

晶体结构分析

偏苯二甲酸氢钾的晶体结构已通过 X 射线衍射确定,结果表明酸性阴离子通过短而对称的氢键形成一维链。此结构信息对于理解其在各个领域的潜在应用至关重要 (Miyakubo 等人,1994 年)。

在混合电容器中的应用

偏苯二甲酸钾能够用于钾离子混合电容器中。它表现出快速的扩散、便捷的反应动力学和小的体积变化,有助于这些电容器的高功率和能量密度 (Luo 等人,2018 年)。

在合成纳米器件中的使用

它已被用于合成纳米器件的制造。例如,已经开发出一种在受到外部场波动刺激时逆浓度梯度传输钾离子的合成纳米器件。该器件由在聚对苯二甲酸乙二醇酯薄膜中创建的单个圆锥形孔组成,展示了偏苯二甲酸钾在纳米技术应用中的多功能性 (Siwy 和 Fuliński,2002 年)。

安全和危害

作用机制

Target of Action

Potassium monomethyl terephthalate, also known as potassium 4-(methoxycarbonyl)benzoate, primarily targets polyethylene terephthalate (PET) plastic waste . It acts as a catalyst in the methanolysis of PET, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .

Mode of Action

Potassium monomethyl terephthalate interacts with its target, PET, through a low-energy catalytic route for methanolysis . This interaction leads to the conversion of PET resin into dimethyl terephthalate (DMT), a monomeric feedstock . The compound’s action results in the complete decomposition of PET resins into monomers within 24 hours .

Biochemical Pathways

The biochemical pathway affected by potassium monomethyl terephthalate involves the depolymerization of PET . This process proceeds through two series of reaction steps, leading to the degradation of PET . The downstream effects include the production of DMT and the creation of major by-products such as 2-hydroxyethyl methyl terephthalate and monomethyl terephthalate .

Pharmacokinetics

It facilitates the conversion of PET into a more bioavailable form, DMT .

Result of Action

The molecular and cellular effects of potassium monomethyl terephthalate’s action include the transformation of PET into a more bioavailable form, DMT . This transformation is achieved through the compound’s catalytic action in the methanolysis of PET .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium monomethyl terephthalate. For instance, the compound exhibits high selectivity of DMT at a mild temperature range of 20–35 °C . Furthermore, the moisture level in the reaction system can affect the conversion of PET into DMT . The compound’s action is also influenced by the presence of cosolvents, which can affect its catalytic performance .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium monomethyl terephthalate can be achieved through a two-step process. The first step involves the synthesis of monomethyl terephthalate, which is then reacted with potassium hydroxide to form Potassium monomethyl terephthalate.", "Starting Materials": [ "Terephthalic acid", "Methanol", "Potassium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of monomethyl terephthalate", "1. In a round-bottom flask, add terephthalic acid and methanol in a 1:2 molar ratio.", "2. Add a catalytic amount of sulfuric acid to the flask.", "3. Heat the mixture to reflux for 4-6 hours.", "4. Cool the mixture to room temperature and filter the resulting solid.", "5. Wash the solid with water and dry it under vacuum to obtain monomethyl terephthalate.", "Step 2: Synthesis of Potassium monomethyl terephthalate", "1. In a round-bottom flask, add monomethyl terephthalate and potassium hydroxide in a 1:1 molar ratio.", "2. Add water to the flask and heat the mixture to reflux for 4-6 hours.", "3. Cool the mixture to room temperature and filter the resulting solid.", "4. Wash the solid with water and dry it under vacuum to obtain Potassium monomethyl terephthalate." ] } | |

CAS 编号 |

42967-55-5 |

分子式 |

C9H8KO4 |

分子量 |

219.26 g/mol |

IUPAC 名称 |

potassium;4-methoxycarbonylbenzoate |

InChI |

InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11); |

InChI 键 |

XWTBMFFYBMCHBV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)O.[K] |

其他 CAS 编号 |

42967-55-5 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)

![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)